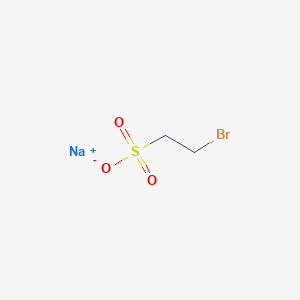

sodium;2-bromoethanesulfonate

Descripción

Historical Trajectory of Research on Sodium 2-Bromoethanesulfonate (B1233127)

The story of sodium 2-bromoethanesulfonate begins in the late 19th century with early explorations into organosulfur chemistry. A key milestone in its synthesis was documented in an 1898 publication by Kohler, referenced in the esteemed collection of chemical preparations, Organic Syntheses. orgsyn.org This early work laid the groundwork for the preparation of 2-bromoethanesulfonic acid and its corresponding sodium salt.

For several decades, the compound remained primarily within the domain of organic synthesis, utilized for its reactive properties. A significant turning point in its research trajectory occurred in the latter half of the 20th century, with the burgeoning field of microbiology and the study of methanogens. In 1974, the discovery of coenzyme M (2-mercaptoethanesulfonate) as an essential component in the metabolic pathway of methane-producing archaea set the stage for the rise of sodium 2-bromoethanesulfonate as a crucial research tool. wikipedia.org

Recognizing the structural similarity between sodium 2-bromoethanesulfonate and coenzyme M, researchers hypothesized that it could act as a competitive inhibitor. This hypothesis was confirmed in a landmark 1978 paper by Gunsalus, Romesser, and Wolfe, which demonstrated that sodium 2-bromoethanesulfonate is a potent and specific inhibitor of methanogenesis. nih.gov This discovery revolutionized the study of microbial ecosystems, providing a chemical tool to selectively block methane (B114726) production and thereby elucidate the roles of different microbial populations. nih.govnih.gov

Foundational Concepts and Significance in Chemical and Biochemical Sciences

Sodium 2-bromoethanesulfonate is a white, crystalline solid that is soluble in water. orgsyn.orgpnas.org Its chemical structure, featuring both a bromine atom and a sulfonate group, dictates its reactivity and utility in both chemical and biochemical contexts.

From a chemical standpoint, it serves as a versatile reagent. The presence of the bromine atom makes it a mild alkylating agent , capable of introducing an ethylsulfonate group onto other molecules. a2bchem.com This property is valuable in organic synthesis for creating more complex molecules with specific functionalities. a2bchem.com The sulfonate group imparts water solubility to the molecule, a desirable characteristic for many chemical reactions. a2bchem.com

The true significance of sodium 2-bromoethanesulfonate, however, lies in its role as a structural analog of coenzyme M . nih.gov Coenzyme M is a vital cofactor for the enzyme methyl-coenzyme M reductase, which catalyzes the final step in methane formation by methanogenic archaea. nih.gov By mimicking the structure of coenzyme M, sodium 2-bromoethanesulfonate can bind to the active site of this enzyme, but due to the substitution of the thiol group with a bromine atom, it cannot be utilized in the catalytic cycle. This competitive inhibition effectively blocks the production of methane. nih.govnih.gov

This inhibitory action has made sodium 2-bromoethanesulfonate an indispensable tool in microbial ecology and physiology. nih.govresearchgate.netnih.gov Researchers utilize it to:

Selectively inhibit methanogens in mixed microbial communities to study the metabolic pathways of other microorganisms. nih.govresearchgate.net

Investigate the competition for substrates, such as hydrogen and acetate (B1210297), between methanogens and other anaerobic microbes. nih.gov

Elucidate the intricate syntrophic relationships within complex microbial consortia. nih.gov

The targeted and potent nature of its inhibitory effect has solidified the position of sodium 2-bromoethanesulfonate as a cornerstone of modern microbiological research, enabling a deeper understanding of the fundamental processes that govern life in anaerobic environments.

Research Findings on Sodium 2-Bromoethanesulfonate

| Year | Key Finding | Significance | Primary Researchers/Publication |

| 1898 | Synthesis of 2-bromoethanesulfonic acid documented. | Foundational work in the chemical preparation of the compound. | Kohler (as referenced in Organic Syntheses) orgsyn.org |

| 1974 | Discovery of coenzyme M. | Identified the biological target for which sodium 2-bromoethanesulfonate would become a key inhibitor. | Taylor and Wolfe wikipedia.org |

| 1978 | Identification as a potent inhibitor of methanogenesis. | Established its primary role as a crucial tool in microbiology and biochemistry. | Gunsalus, Romesser, and Wolfe nih.gov |

Propiedades

IUPAC Name |

sodium;2-bromoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFOAHXBHLWKNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Sodium 2 Bromoethanesulfonate

Contemporary Synthetic Approaches

Optimized Synthesis from 1,2-Dibromoethane (B42909) and Sodium Sulfite (B76179)

The reaction between 1,2-dibromoethane and sodium sulfite represents a foundational method for preparing sodium 2-bromoethanesulfonate (B1233127). In this nucleophilic substitution reaction, the sulfite ion displaces one of the bromine atoms of 1,2-dibromoethane.

A classic procedure involves heating a mixture of 1,2-dibromoethane, ethanol (B145695), and water to boiling, followed by the gradual addition of an aqueous solution of sodium sulfite. The use of a significant excess of 1,2-dibromoethane is crucial to minimize the formation of the disubstituted byproduct, ethane-1,2-disulfonate. After a reflux period, the unreacted 1,2-dibromoethane and ethanol are removed by distillation. The desired product is then extracted from the remaining inorganic salts using boiling ethanol, from which it crystallizes upon cooling, typically yielding between 78-90%.

More recent optimizations have focused on creating a more environmentally friendly and efficient process. A patented method describes the dropwise addition of an aqueous sodium sulfite solution to 1,2-dibromoethane at an elevated temperature (80-100 °C) without the need for an organic co-solvent like ethanol. smolecule.com This approach simplifies the workup procedure, as it avoids the need for multi-solvent separation. smolecule.com After the reaction, the addition of sodium bromide crystals helps to induce crystallization, and the product is isolated by cooling and filtration with consistently high yields, often exceeding 95%. smolecule.comgoogle.com

| Parameter | Classic Method (Marvel & Sparberg) | Optimized Method (CN114853640A) smolecule.com |

| Solvent | 95% Ethanol / Water | Water |

| Reactant Ratio | Large excess of 1,2-dibromoethane | Near-equimolar (1-1.1:1) of 1,2-dibromoethane to sodium sulfite |

| Temperature | Boiling point of the mixture | 80-100 °C |

| Key Process Step | Extraction with boiling ethanol | Induced crystallization with sodium bromide |

| Reported Yield | 78–90% | >95% |

Conversion Pathways from β-Hydroxyethanesulfonic Acid Salts

An alternative synthetic strategy involves the conversion of sodium 2-hydroxyethanesulfonate (B1228491), also known as sodium isethionate. This pathway utilizes a substitution reaction where the hydroxyl group is replaced by a bromine atom. The reaction is typically carried out by treating sodium isethionate with concentrated hydrobromic acid. orgsyn.org

An improved process has been developed to enhance the efficiency of this conversion. orgsyn.org The method involves reacting sodium 2-hydroxyethanesulfonate with boiling 48% aqueous hydrobromic acid while continuously distilling off the water formed during the reaction. orgsyn.org Upon cooling the reaction mixture, the desired sodium 2-bromoethanesulfonate precipitates and can be collected by filtration. A key feature of this optimized process is the ability to reuse the filtrate, supplemented with fresh hydrobromic acid, for subsequent reaction cycles, making the process more economical and sustainable. orgsyn.org

Alternative Synthetic Routes (e.g., Ethylene (B1197577) Oxide, Bromination of Ethanesulfonic Acid)

Other synthetic approaches provide further options for the preparation of sodium 2-bromoethanesulfonate.

One notable route begins with ethylene oxide. This process first involves the reaction of ethylene oxide with sodium bisulfite to produce sodium 2-hydroxyethanesulfonate (sodium isethionate). This intermediate is then converted to sodium 2-bromoethanesulfonate by treatment with hydrobromic acid, as described in the previous section.

Another synthetic method is the direct bromination of ethanesulfonic acid. This approach involves treating ethanesulfonic acid with bromine under controlled conditions to introduce a bromine atom at the C-2 position, directly forming 2-bromoethanesulfonic acid, which can then be neutralized to its sodium salt.

Chemical Reactivity and Generation of Derivatives

The chemical utility of sodium 2-bromoethanesulfonate stems from the reactivity of its carbon-bromine bond, which readily participates in reactions to form a variety of functionalized compounds.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom in sodium 2-bromoethanesulfonate is a good leaving group, making the compound an excellent substrate for SN2 nucleophilic substitution reactions. The electron-withdrawing effect of the neighboring sulfonate group enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating attack by nucleophiles.

A variety of nucleophiles can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds. A classic example is the synthesis of taurine, where sodium 2-bromoethanesulfonate is treated with a concentrated aqueous solution of ammonia (B1221849). The ammonia acts as the nucleophile, displacing the bromide to form the amino group of taurine. Similarly, reactions with primary and secondary amines can be used to introduce the sulfoethyl group onto a nitrogen atom. However, these reactions can sometimes lead to complex mixtures due to the potential for overalkylation, especially with tertiary amines, which can form quaternary ammonium (B1175870) compounds.

Formation of Sulfoalkylated Compounds and Related Functional Groups

Sodium 2-bromoethanesulfonate is widely used as a sulfoethylating agent, a process that introduces the –CH₂CH₂SO₃⁻ group onto a substrate. This functionalization is particularly useful for modifying polymers and other molecules to enhance water solubility and introduce anionic charges.

For instance, the biopolymer chitosan (B1678972) has been successfully modified by reaction with sodium 2-bromoethanesulfonate to produce N-(2-sulfoethyl)chitosan and O-sulfoethyl chitosan. These reactions are typically performed under various conditions to control the degree and site of substitution (i.e., at the amino or hydroxyl groups of the chitosan backbone). Studies have shown that sodium 2-bromoethanesulfonate can be a more reactive sulfoethylating agent for chitosan compared to other reagents like sodium vinylsulfonate.

The sulfoalkylation has also been applied to smaller molecules. Lactams, such as 2-pyrrolidinone, and other heterocyclic compounds can be N-sulfoalkylated using sodium 2-bromoethanesulfonate in the presence of a base. Depending on the reaction conditions, substitution can also occur at the α-carbon position relative to a carbonyl group, leading to N,C-disubstituted products. These reactions highlight the versatility of sodium 2-bromoethanesulfonate in creating a diverse range of water-soluble, functionalized organic compounds.

| Substrate | Reagent | Product Type | Reference |

| Ammonia | Sodium 2-bromoethanesulfonate | Aminosulfonic acid (Taurine) | |

| Chitosan | Sodium 2-bromoethanesulfonate | Sulfoethyl chitosan | |

| 2-Pyrrolidinone | Sodium 2-bromoethanesulfonate / NaOH | N-sulfoethylated lactam | |

| 3,3'-iminobis(N,N-dimethylpropylamine) | Sodium 2-bromoethanesulfonate | Tertiary amine sulfoethylation |

Condensation Reactions and Esterification Processes

Sodium 2-bromoethanesulfonate, possessing a reactive sulfonic acid group, is a valuable precursor in various condensation and esterification reactions. smolecule.com The electron-withdrawing nature of the sulfonate group influences the reactivity of the molecule, making it a key building block for more complex structures. smolecule.com

A significant application is in the synthesis of sulfonamides and activated sulfonate esters. A general method facilitates the direct coupling of sulfonic acid salts, such as sodium 2-bromoethanesulfonate, with amines and alcohols. This reaction is effectively promoted by the reagent triphenylphosphine (B44618) ditriflate, offering a novel approach to creating molecules with the sulfonamide functional group. nih.gov

Furthermore, sodium 2-bromoethanesulfonate participates in specific condensation reactions with polymers. For instance, it reacts with lithium sulfinated polysulfones (PSU) to produce sulfoethylated PSU, demonstrating its utility in polymer modification. sigmaaldrich.com The sulfonic acid functionality can also be involved in the formation of sulfonamides under appropriate reaction conditions. smolecule.com

Table 1: Condensation and Esterification Reactions of Sodium 2-Bromoethanesulfonate

| Reactant(s) | Reagent/Condition | Product(s) | Reaction Type |

|---|---|---|---|

| Amines or Alcohols | Triphenylphosphine ditriflate | Sulfonamides or Activated Sulfonate Esters | Condensation/Esterification |

Hydrolytic Stability and Transformation Products

The stability of sodium 2-bromoethanesulfonate is highly dependent on environmental conditions such as pH and temperature. While it demonstrates resistance to hydrolysis under neutral pH conditions, it is susceptible to degradation under others. smolecule.com

Studies have shown that thermal treatment, such as autoclaving, induces partial hydrolysis of sodium 2-bromoethanesulfonate (often abbreviated as BrES). nih.govasm.org This process results in the formation of isethionate, also known as sodium 2-hydroxyethanesulfonate, where the bromine atom is substituted by a hydroxyl group. nih.govasm.org In one study, after a standard autoclaving cycle (121°C for 20 minutes), a solution of 2-bromoethanesulfonate was found to be a mixture of the original compound and isethionate. nih.govasm.org Specifically, 16% of the initial compound was hydrolyzed to isethionate after one sterilization cycle. asm.org

The degradation of this compound has also been observed in microbial environments. In some experimental setups, particularly under aerobic conditions, the degradation of 2-bromoethanesulfonate was noted over time. researchgate.net This biological or chemical degradation can alleviate its inhibitory effect on certain microbial processes like methanogenesis. researchgate.net The breakdown is often evidenced by the release of bromide ions into the medium. researchgate.net Under strongly alkaline conditions, the compound may also undergo partial decomposition. smolecule.com Conversely, it is considered not readily biodegradable in standard tests. carlroth.com The hydrolysis of the related compound, 2-hydroxyethanesulfonyl chloride, at varying pH levels also provides insight into the stability of the carbon-sulfonate bond and potential transformation pathways, leading to products like sodium 2-hydroxyethanesulfonate and sodium 2-chloroethanesulfonate depending on the conditions. cdnsciencepub.com

Table 2: Hydrolytic Transformation of Sodium 2-Bromoethanesulfonate

| Condition | Transformation Product(s) | Notes |

|---|---|---|

| Autoclaving (121°C, 20 min) | Isethionate (Sodium 2-hydroxyethanesulfonate) | Partial hydrolysis occurs, creating a mixture of the parent compound and the hydroxylated product. nih.govasm.org |

| Aerobic microbial conditions | Bromide ions, other unspecified degradation products | Degradation observed over time in microbial fuel cells. researchgate.net |

| Strongly alkaline pH | Unspecified decomposition products | Partial decomposition may occur. smolecule.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Sodium 2-bromoethanesulfonate |

| Triphenylphosphine ditriflate |

| Sulfonamides |

| Activated Sulfonate Esters |

| Amines |

| Alcohols |

| Lithium sulfinated polysulfones |

| Sulfoethylated PSU |

| Isethionate (Sodium 2-hydroxyethanesulfonate) |

| Bromide ion |

| 2-hydroxyethanesulfonyl chloride |

Elucidating the Role of 2 Bromoethanesulfonate As a Biochemical Modulator and Research Probe

Mechanistic Investigations of Methanogenesis Inhibition

The inhibitory effect of 2-bromoethanesulfonate (B1233127) on methanogenesis is not a simple blockade but a multifaceted interaction with the core enzymatic machinery of methane (B114726) production. Its structural similarity to a key coenzyme is central to its function as a powerful inhibitor.

Competitive Interactions with Coenzyme M and Analogues

2-Bromoethanesulfonate is a structural analogue of coenzyme M (2-mercaptoethanesulfonic acid), a vital C1 carrier in the terminal step of methanogenesis. nih.govplos.org The key structural difference is the substitution of the thiol (-SH) group in coenzyme M with a bromine (-Br) atom in BES. nih.gov This structural mimicry allows BES to act as a competitive inhibitor, vying with coenzyme M for the active site of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final methane-forming reaction. plos.orgresearchgate.net

The competitive nature of this inhibition has been demonstrated in studies where the addition of exogenous coenzyme M can alleviate the inhibitory effects of BES. oup.comoup.com In marine methanogen enrichment cultures, it was observed that the presence of coenzyme M in the growth medium offered protection against BES-induced inhibition of methane production. oup.comoup.com This protective effect is attributed to the increased intracellular concentration of coenzyme M, which can outcompete BES for binding to the MCR active site. oup.com

Irreversible Inactivation of Methyl-Coenzyme M Reductase (MCR)

Beyond competitive inhibition, 2-bromoethanesulfonate can also lead to the irreversible inactivation of methyl-coenzyme M reductase. nih.gov The mechanism of this inactivation is thought to involve the unique nickel-containing prosthetic group of MCR, known as coenzyme F430. frontiersin.org For catalysis to occur, the nickel atom in F430 must be in the reduced Ni(I) oxidation state. frontiersin.orgfrontiersin.org

It has been proposed that when BES binds to the active site of MCR as a coenzyme M analogue, it facilitates the oxidation of the active Ni(I) to the inactive Ni(II) state. nih.gov This oxidation renders the enzyme catalytically inert. The process involves the reductive dehalogenation of BES, which in turn oxidizes the nickel center of coenzyme F430. This inactivation is a critical aspect of the potent inhibitory capacity of BES, extending its effect beyond simple competition.

Differential Effects on Methanogenic Pathways (Acetoclastic vs. Hydrogenotrophic)

Methanogenesis proceeds through several primary pathways, with acetoclastic and hydrogenotrophic methanogenesis being two of the most significant in many anaerobic environments. pediaa.commdpi.com Acetoclastic methanogenesis involves the splitting of acetate (B1210297) into methane and carbon dioxide, while hydrogenotrophic methanogenesis utilizes hydrogen as an electron donor to reduce carbon dioxide to methane. pediaa.com

Impact on Microbial Community Structure and Metabolic Fluxes

The targeted inhibition of methanogenesis by 2-bromoethanesulfonate sends ripples throughout the microbial community, altering not only the archaeal populations but also influencing the dynamics of bacterial communities and the flow of metabolites.

Alterations in Archaeal Community Composition and Activity

As a direct inhibitor of a key metabolic process in methanogenic archaea, 2-bromoethanesulfonate significantly impacts their abundance and activity. The application of BES leads to a reduction in the copy number of the mcrA gene, a functional marker for methanogens, which corresponds with decreased methane production. nih.gov This indicates a direct suppression of the methanogenic population's activity and potentially its size.

| Study Focus | Key Findings | Reference |

|---|---|---|

| Mesocosms with cow dung and digester sludge | Reduced mcrA gene expression corresponding with decreased methane production. | nih.gov |

| Rice paddy soil | Significant reduction in methanogenic biomarkers like Co-M concentration and mcrA gene copy number. | plos.org |

| Anaerobic sludge digestion | Changes in the quantity and diversity of the archaeal community. | nih.gov |

Responses of Bacterial Populations and Metabolic Pathways

While 2-bromoethanesulfonate is primarily recognized as a methanogen-specific inhibitor, its effects are not entirely confined to the archaeal domain. The inhibition of methanogenesis can lead to the accumulation of substrates that would otherwise be consumed by methanogens, such as hydrogen and acetate. oup.comoup.com This accumulation can, in turn, stimulate the growth and activity of other microbial groups that can utilize these substrates.

For example, the blockage of hydrogenotrophic methanogenesis can favor the growth of homoacetogens, which also utilize hydrogen and carbon dioxide to produce acetate. nih.gov Similarly, the buildup of acetate from the inhibition of acetoclastic methanogenesis can benefit sulfate-reducing bacteria that can use acetate as an electron donor. oup.com In some cases, BES has been observed to alter the bacterial community structure in anaerobic cultures, even in the absence of significant methanogenic activity, suggesting potential off-target effects. researchgate.net However, other studies have reported that BES can selectively inhibit methanogens without significantly affecting the activity of other necessary microbes in certain systems. researchgate.net

| Metabolic Shift | Observed Bacterial Response | Reference |

|---|---|---|

| Accumulation of H₂ and CO₂ | Stimulation of homoacetogenesis. | nih.gov |

| Accumulation of acetate | Increased activity of sulfate-reducing bacteria. | oup.com |

| Trichloroethene-dechlorinating culture | Altered bacterial community structure over long-term exposure. | researchgate.net |

| Anaerobic oleate (B1233923) degradation | Shift in syntrophic partnership from methanogens to sulfate-reducing bacteria. | nih.gov |

Shift Towards Homoacetogenesis and Accumulation of Metabolic Intermediates (e.g., Formate (B1220265), Acetate)

The application of 2-bromoethanesulfonate (BES) as a selective inhibitor of methanogenesis provides a valuable tool for redirecting metabolic pathways in anaerobic environments. By blocking the terminal step of methane formation, BES induces a significant shift in the flow of carbon and electrons, often favoring homoacetogenesis, a process where hydrogen and carbon dioxide are converted to acetate. This redirection leads to the accumulation of key metabolic intermediates that would otherwise be consumed by methanogens.

In studies of anaerobic digestion, the addition of BES has been shown to effectively suppress methane production, resulting in a concurrent increase in the concentration of acetate. researchgate.net For instance, in a thermophilic anaerobic digester, the addition of 1 μmol of 2-bromoethanesulfonate per ml led to a 60% reduction in methanogenesis and a corresponding rise in acetate levels over a 24-hour period. At higher concentrations (50 μmol/ml), methanogenesis was completely inhibited, leading to the accumulation of not only acetate but also hydrogen and ethanol (B145695).

Research on hydrogenotrophic microbial communities has further illuminated the role of BES in promoting the accumulation of intermediates. In the presence of BES, anaerobic granules from a wastewater treatment plant exhibited the highest production of formate within 24 hours. mdpi.com Similarly, a hydrogenotrophic enrichment culture treated with BES accumulated formate, highlighting its role as a critical intermediate when methanogenesis is blocked. mdpi.com The accumulation of these intermediates underscores the competitive relationship between methanogenesis and other metabolic pathways for common substrates like hydrogen and formate.

The table below summarizes the observed effects of 2-bromoethanesulfonate on metabolic intermediate accumulation in different anaerobic systems.

| System | BES Concentration | Observed Effect | Reference |

| Thermophilic Anaerobic Digester | 1 μmol/ml | 60% reduction in methanogenesis, increased acetate accumulation | |

| Thermophilic Anaerobic Digester | 50 μmol/ml | Complete inhibition of methanogenesis, accumulation of acetate, H2, and ethanol | |

| Anaerobic Granules | Not specified | Highest formate production after 24 hours | mdpi.com |

| Hydrogenotrophic Enrichment Culture | 50 mM | Accumulation of formate | mdpi.com |

Investigation of Novel Syntrophic Relationships in Anaerobic Degradation

2-Bromoethanesulfonate is a powerful tool for uncovering and studying novel syntrophic relationships in anaerobic ecosystems. By inhibiting methanogens, which are often the terminal hydrogen consumers, BES allows for the enrichment and identification of alternative syntrophic partnerships.

A notable example is in the anaerobic degradation of long-chain fatty acids (LCFAs), such as oleate. The degradation of LCFAs is a thermodynamically challenging process that relies on the efficient removal of hydrogen by a syntrophic partner. asm.org In a study investigating oleate degradation, two enrichment cultures were developed: one methanogenic and another where methanogenesis was inhibited by BES. asm.orgasm.org The BES-inhibited culture exhibited approximately five times faster oleate degradation. asm.orgasm.orgnih.govnih.gov

In the methanogenic culture, the primary oleate degrader, a bacterium closely related to Syntrophomonas zehnderi, was in a syntrophic relationship with hydrogenotrophic methanogens. asm.orgasm.orgnih.gov However, in the presence of BES, a novel syntrophic relationship was established between the Syntrophomonas-related bacterium and a bacterium closely related to Desulfovibrio aminophilus. asm.orgasm.orgnih.gov This discovery revealed that syntrophic oleate degradation could be coupled to the reduction of sulfonates, a previously underexplored metabolic strategy in this context. asm.orgnih.gov The Desulfovibrio species was found to utilize isethionate (a hydrolysis product of BES) and, after a longer incubation period, BES itself as an electron acceptor. asm.orgnih.gov

These findings demonstrate the utility of 2-bromoethanesulfonate in dissecting complex microbial communities and revealing alternative metabolic routes and syntrophic partnerships that are otherwise masked by the dominance of methanogenesis.

Specificity as an Inhibitor and Research Tool

Differentiation of Microbial Metabolic Activities in Complex Ecosystems

In freshwater sediments, for example, both methanogenesis and sulfate (B86663) reduction can be significant terminal processes in the mineralization of organic matter. The addition of BES, often in conjunction with other inhibitors like molybdate (B1676688) (which targets sulfate reduction), allows for the parsing of acetate consumption between these two competing pathways. nih.gov Such studies have shown that while sulfate reducers may be the primary consumers of acetate in some environments, methanogens can metabolize acetate at a similar rate when sulfate reduction is inhibited. nih.gov The combined inhibition of both pathways leads to the accumulation of acetate, propionate, and valerate, highlighting their roles as key intermediates. nih.gov

The use of BES has also been instrumental in studying the competition between methanogenesis and homoacetogenesis. mdpi.com By suppressing methane production, the activity of homoacetogens in converting H₂/CO₂ to acetate can be more clearly observed and quantified. mdpi.com This approach has been used to investigate the prevalence and activity of these different hydrogenotrophic pathways in various anaerobic environments, from bioreactors to the rumen. mdpi.comacs.org The ability to selectively "turn off" methanogenesis with BES provides a clearer picture of the functional diversity and metabolic potential of the microbial community.

Modulation of Bioelectrochemical Systems Performance

In the field of bioelectrochemical systems (BES), such as microbial electrolysis cells (MECs), controlling the flow of electrons to desired end products is crucial for optimizing performance. Methanogenesis represents a significant electron sink in these systems, often competing with the production of more valuable products like hydrogen gas. 2-bromoethanesulfonate serves as an effective modulator to suppress methanogenesis and redirect electrons towards the desired cathodic products.

Studies on MECs have demonstrated that the injection of 2-bromoethanesulfonate can significantly inhibit methane production, leading to a corresponding increase in hydrogen production. doaj.org In one study, the addition of BES resulted in a 79.5% reduction in methane production, which in turn caused a 145.5% increase in hydrogen production compared to the control. doaj.org This demonstrates a clear and direct reallocation of electrons from methanogenesis to hydrogen evolution. doaj.org

Studies on the Inhibition of General Bacterial Growth

While 2-bromoethanesulfonate is primarily valued for its specificity as a methanogen inhibitor, its potential effects on the broader bacterial community are also a subject of research. As a structural analog of coenzyme M, its inhibitory effects are most pronounced in organisms that utilize this coenzyme. asm.orgacs.org

Beyond methanogens and certain alkene-metabolizing bacteria, BES has been observed to affect microbial community structures in some anaerobic systems. asm.org However, in many contexts, it is considered to have minimal impact on the general non-methanogenic bacterial populations at concentrations effective for inhibiting methanogenesis. plos.org For instance, in studies of anaerobic oleate degradation, the primary oleate-degrading bacterium, Syntrophomonas zehnderi, remained active and even exhibited faster degradation rates in the presence of BES, indicating a lack of direct inhibition. asm.orgnih.gov

Environmental Dynamics and Biotransformation Pathways of 2 Bromoethanesulfonate

Biological Degradation in Anaerobic Environments and Bioelectrochemical Systems

2-Bromoethanesulfonate (B1233127) (BES), a structural analog of coenzyme M, is widely utilized as a specific inhibitor of methanogenesis in research. nih.govplos.org However, its stability and persistence can be influenced by microbial activity, particularly in anaerobic settings and bioelectrochemical systems (BES). nih.gov Studies have revealed that BES is not inert and can be degraded by certain microorganisms, which has implications for its long-term effectiveness as an inhibitor. nih.govnih.gov

Research has identified specific microbial genera capable of metabolizing 2-bromoethanesulfonate. In anaerobic enrichment cultures designed to degrade long-chain fatty acids, a key microorganism identified was a species belonging to the genus Desulfovibrio. nih.govasm.org This bacterium was capable of utilizing BES, although the process was observed to be slow, occurring only after a prolonged incubation period of three months. nih.govasm.org The isolation of this Desulfovibrio strain highlights a microbial capacity for BES degradation in strictly anaerobic environments. nih.gov

In the context of bioelectrochemical systems, BES degradation has been linked to different microbial communities. Analysis of the cathodic biomass in microbial fuel cells (MFCs) where BES degradation occurred revealed the presence of bacteria from the Pseudomonas and Alcaligenes genera. nih.govuab.cat These genera are known for their ability to utilize sulfonates as a source of carbon or sulfur, particularly under aerobic conditions. nih.gov

The table below summarizes the microorganisms identified in relation to BES degradation in different environments.

| Environment | Identified Microorganisms | Metabolic Capability | Source |

| Anaerobic Enrichment Culture | Desulfovibrio sp. | Utilization of BES after 3 months of incubation. nih.govasm.org | nih.govasm.org |

| Bioelectrochemical System (MFC Cathode) | Pseudomonas genus | Utilization of sulfonates as a carbon or sulfur source. nih.gov | nih.gov |

| Bioelectrochemical System (MFC Cathode) | Alcaligenes genus | Utilization of sulfonates as a carbon or sulfur source. nih.gov | nih.gov |

The degradation of 2-bromoethanesulfonate is significantly influenced by the prevailing environmental and operational conditions. A key factor appears to be the presence of oxygen. In studies comparing different types of bioelectrochemical systems, BES degradation was observed in microbial fuel cells (MFCs) but not in microbial electrolysis cells (MECs). nih.gov This difference is attributed to the potential for oxygen diffusion through the cathode in MFCs, suggesting that aerobic or micro-aerobic conditions facilitate the breakdown of the compound. nih.gov

Physical conditions can also alter the compound prior to biological action. For instance, sterilization of a BES solution by autoclaving (121°C, 1 bar, 20 minutes) was found to cause partial hydrolysis of the compound. nih.gov This process resulted in approximately 16% of the BES being converted to isethionate, where the bromine atom is replaced by a hydroxyl group. asm.org This abiotic transformation indicates that temperature can modify the chemical form of the available sulfonate.

The table below outlines the impact of specific environmental conditions on BES.

| Condition | System/Context | Observation | Implication | Source |

| Aerobic/Micro-aerobic | Microbial Fuel Cell (MFC) | BES degradation observed. | The presence of oxygen appears to be a critical factor for microbial degradation of BES in these systems. | nih.gov |

| Strictly Anaerobic | Microbial Electrolysis Cell (MEC) | No BES degradation observed. | Confirms that the degradation pathway observed in MFCs is likely oxygen-dependent. | nih.gov |

| High Temperature (Autoclaving) | Laboratory Preparation | Partial (16%) hydrolysis of BES to isethionate. | Thermal processing can abiotically alter the compound, affecting its composition in experimental setups. | nih.govasm.org |

Long-term Efficacy and Persistence in Inhibitory Applications

While 2-bromoethanesulfonate is an effective inhibitor of methanogenesis, its long-term efficacy can be compromised by its biological and chemical degradation. nih.govnih.gov The persistence of BES is questionable in environments where degrading microorganisms are active. The observation of BES degradation in microbial fuel cells has led to doubts about its long-term effectiveness as a methanogenesis inhibitor in such systems. nih.gov

Long-term exposure to BES can also lead to shifts in the microbial community structure. nih.gov In one study, prolonged contact with BES in an anaerobic enrichment culture altered the bacterial community, demonstrating that microorganisms adapt to its presence. nih.gov The ability of some anaerobic bacteria, such as sulfate-reducers, to use the sulfonate moiety of BES as an electron acceptor means that the inhibitor itself can be consumed, reducing its concentration and inhibitory effect over time. nih.gov The slow degradation by Desulfovibrio species, which took three months to manifest, further suggests that the loss of efficacy can be a gradual process in long-term anaerobic applications. asm.org

Despite these degradation pathways, BES has been shown to be persistent enough to be effective in certain contexts. In a pot experiment simulating rice cultivation, the application of BES effectively suppressed methane (B114726) emissions throughout the cultivation period without negatively affecting plant growth. plos.org This indicates that in specific soil environments, the rate of degradation may be slow enough for BES to function as a persistent inhibitor for the duration required. plos.org

Fate of Halogen and Sulfonate Moieties During Biotransformation

The biotransformation of 2-bromoethanesulfonate involves the cleavage of both the carbon-bromine and carbon-sulfur bonds. Studies have directly tracked the fate of these chemical groups during degradation.

The halogen moiety is released into the environment as bromide (Br-). nih.gov In experiments conducted in microbial fuel cells where BES degradation was observed, the breakdown of the compound was directly linked to an increase in bromide concentration in the medium. nih.gov The average recovery of bromide was found to be 67 ± 16%, confirming that dehalogenation is a primary step in the degradation pathway. nih.gov

The sulfonate moiety (–SO₃⁻) can be utilized by microorganisms as an electron acceptor in a process known as desulfonation. nih.gov Research has shown that bacteria like Desulfovibrio can couple the degradation of organic compounds to the reduction of sulfonates. nih.govasm.org In these pathways, the sulfonate group is cleaved from the carbon chain and the sulfur is ultimately reduced to sulfide. nih.gov The ability of certain sulfate-reducing bacteria to use the sulfonate group of BES as an alternative electron acceptor further supports that this part of the molecule is actively metabolized under anaerobic conditions. nih.gov

The breakdown process can be summarized in the following table:

| Moiety | Process | End Product | Evidence | Source |

| Bromo- (Br) | Reductive Dehalogenation | Bromide ion (Br⁻) | Measured release of Br⁻ into the medium, with 67% recovery. | nih.gov |

| Sulfonate (-SO₃⁻) | Desulfonation / Use as Electron Acceptor | Acetate (B1210297) and Sulfide (S²⁻) | Desulfovibrio sp. converted the related compound isethionate to acetate and sulfide; BES can act as an electron acceptor. | nih.govnih.gov |

Analytical Methodologies for 2 Bromoethanesulfonate and Its Metabolites in Research Studies

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography for Gaseous Products)

Chromatographic techniques are fundamental in distinguishing and measuring the concentration of 2-bromoethanesulfonate (B1233127) and associated volatile compounds in experimental samples. adarshcollege.intanta.edu.eg Gas chromatography (GC) is a principal method for analyzing volatile substances in the gas phase. libretexts.org In studies involving BES, GC is frequently employed to quantify gaseous products, providing insights into the metabolic activities of microbial cultures. nih.govmdpi.comasm.org

For instance, in research investigating the effect of BES on hydrogenotrophic cultures, gas chromatography was used to analyze the composition of gas samples, while high-performance liquid chromatography (HPLC) was used for analyzing volatile fatty acids in the liquid phase. mdpi.com Specifically, a Perkin Elmer Gas Chromatograph was utilized for the gas phase analysis. mdpi.com Methane (B114726) analysis, in particular, often involves a gas chromatograph equipped with a flame ionization detector (FID). asm.orgoup.com The separation of gases is typically achieved using columns like a Chromosorb 101 or MolSieve column. asm.org

The operational parameters for GC analysis are critical for accurate quantification. For example, in the analysis of hydrogen, an argon carrier gas might be used with injector, detector, and column temperatures set to 100°C, 130°C, and 35°C, respectively. asm.org For methane analysis, nitrogen can be the carrier gas with column, injector, and detector temperatures at 35°C, 110°C, and 220°C. asm.org

Beyond gaseous products, HPLC is a common technique for the analysis of non-volatile compounds in the liquid phase of cultures. mdpi.com In studies of BES, HPLC has been used to quantify volatile fatty acids, providing a broader picture of the metabolic shifts induced by the inhibitor. mdpi.com

| Analyte | Chromatography Technique | Detector | Column Type | Carrier Gas | Temperature Settings (°C) |

|---|---|---|---|---|---|

| Hydrogen | Gas Chromatography (GC) | Thermal Conductivity Detector (TCD) | MolSieve (MS 13X) | Argon | Injector: 100, Detector: 130, Column: 35 |

| Methane | Gas Chromatography (GC) | Flame Ionization Detector (FID) | Chromosorb 101 | Nitrogen | Injector: 110, Detector: 220, Column: 35 |

| Volatile Fatty Acids | High-Performance Liquid Chromatography (HPLC) | Not Specified | Not Specified | Not Applicable | Not Specified |

| Propylene (B89431), Epoxypropane, Acetone, n-propanol | Gas Chromatography (GC) | Flame Ionization Detector (FID) | Not Specified | Not Specified | Not Specified |

| Oxygen | Gas Chromatography (GC) | Thermal Conductivity Detector (TCD) | Molecular Sieve 5A | Not Specified | Injector: 100, Detector: 60, Column: 60 |

Molecular Biological Techniques for Microbial Community Profiling (e.g., Denaturing Gradient Gel Electrophoresis)

Understanding the impact of 2-bromoethanesulfonate on microbial ecosystems requires techniques that can profile the composition and dynamics of these communities. Denaturing Gradient Gel Electrophoresis (DGGE) is a powerful molecular fingerprinting tool used for this purpose. researchgate.netnih.govmdpi.com DGGE separates DNA fragments of the same length based on their sequence, providing a snapshot of the microbial diversity within a sample. mdpi.com

The process typically involves extracting DNA from the microbial community, amplifying specific gene regions (like the 16S rRNA gene) using PCR with primers that have a GC-clamp, and then running the PCR products on a polyacrylamide gel with a gradient of a denaturing agent. researchgate.netmdpi.com The resulting band patterns provide a profile of the microbial community, where each band represents a different bacterial or archaeal population. mdpi.com Changes in these patterns over time or in response to BES treatment can indicate shifts in the community composition. researchgate.net

| Experimental Condition | Microbial Community Analyzed | Key Findings from DGGE Analysis |

|---|---|---|

| Stock anaerobic culture (no BES) | Total Bacteria | Presence of prominent bands related to Porphyromonas and Syntrophomonas. researchgate.net |

| Anaerobic culture with long-term BES exposure | Total Bacteria | Disappearance or reduction of bands associated with Syntrophomonas and the emergence of a new dominant band. researchgate.net |

| Stock anaerobic culture (no BES) | Methanogenic Archaea | Presence of prominent bands matching Methanosaeta concilii. researchgate.net |

| Anaerobic culture with long-term BES exposure | Methanogenic Archaea | Complete elimination of methanogen-specific bands. researchgate.net |

Spectroscopic and Spectrometric Characterization of Reaction Products and Derivatives

Spectroscopic and spectrometric techniques are crucial for identifying and structurally elucidating the metabolites and reaction products resulting from the biotransformation of 2-bromoethanesulfonate. Mass spectrometry (MS), often coupled with gas chromatography (GC/MS), is a particularly powerful tool for this purpose. researchgate.netfu-berlin.de It allows for the determination of the molecular weight and fragmentation patterns of compounds, which aids in their identification. fu-berlin.de

While direct spectroscopic data on 2-bromoethanesulfonate metabolites is specific to individual research contexts, the principles of these techniques are broadly applicable. For example, in the metabolic analysis of bromine-containing compounds, the characteristic isotopic pattern of bromine in the mass spectrum is a key identifier. researchgate.net The analysis of derivatives, such as trimethylsilyl (B98337) (TMS) derivatives, is a common strategy in GC/MS to improve the volatility and chromatographic properties of polar analytes. fu-berlin.de

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital technique that can provide detailed structural information about molecules in solution. 1H NMR and 13C NMR spectra can help to identify the connectivity of atoms within a molecule, confirming the structure of potential metabolites. chemicalbook.com

Application of Isotopic Tracers in Metabolic Pathway Elucidation

Isotopic tracers are indispensable for mapping metabolic pathways and quantifying fluxes through these pathways. stanford.edunih.govmssm.edu By introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system, researchers can track the incorporation of the label into various downstream metabolites. nih.govnih.gov This provides direct evidence of metabolic connections and can reveal the relative activity of different pathways. nih.govmssm.edu

The choice of the labeled position in the tracer molecule can be critical for probing specific reactions. nih.gov For instance, specifically labeled glucose tracers can be used to differentiate between glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov The analysis of mass isotopomer distributions in metabolites provides quantitative data that can be used in metabolic flux analysis (MFA) to calculate the rates of enzymatic reactions within a metabolic network. nih.govyoutube.com

| Isotopic Tracer | Analytical Technique | Metabolic Information Gained | Potential Application in BES Studies |

|---|---|---|---|

| [1,2-¹³C₂]glucose | GC/MS or LC-MS | Flux through the pentose phosphate pathway. nih.gov | To assess the impact of BES on central carbon metabolism and alternative energy-generating pathways. |

| [U-¹³C₆]glucose | GC/MS or LC-MS | Overall carbon flow through central metabolic pathways. nih.gov | To trace the fate of glucose carbon in the presence of BES and identify shifts in carbon utilization. |

| ¹³C-labeled acetate (B1210297) | GC/MS or LC-MS | Acetate metabolism and its role as a carbon source. | To investigate the effect of BES on acetotrophic pathways and syntrophic acetate oxidation. |

| NaH¹⁴CO₃ | Scintillation Counting | CO₂ fixation activity. nih.gov | To determine the effect of BES on CO₂ fixation in metabolic processes like propylene metabolism. nih.gov |

Advanced Research Perspectives and Potential Future Applications of Sodium 2 Bromoethanesulfonate

Development of Next-Generation Analogues and Modulators

The limitations of sodium 2-bromoethanesulfonate (B1233127), including the potential for microbial resistance and an unfavorable toxicological profile for applications like animal feed, have spurred research into next-generation analogues. acs.orgresearchgate.net The goal is to develop compounds with improved efficacy, specificity, and safety.

Several structural analogues of coenzyme M have been investigated to inhibit methane (B114726) production in methanogenic archaea. acs.orgnih.gov Research has expanded to include other chemical compounds that target different steps in the methanogenesis pathway. nih.gov These include:

Halogenated aliphatic compounds: These target corrinoid enzymes involved in the pathway. nih.gov

Nitrooxy compounds: 3-Nitrooxypropanol (3-NOP, commercially known as Bovaer®) is a notable example that specifically targets Methyl-Coenzyme M Reductase. wikipedia.orgagriculture.vic.gov.au It is metabolized quickly and has been shown to reduce methane emissions in cattle by around 30%. agriculture.vic.gov.au

Natural compounds: Bromoform, found in the red seaweed Asparagopsis, interferes with the final step of methane production by reacting with vitamin B12. agriculture.vic.gov.au

The development of these analogues focuses on creating specific inhibitors for the enzymes within the methanogenic pathway, aiming to reduce methane emissions without negatively impacting other essential gut microbes or the host animal. nih.gov However, the long-term efficacy of these analogues can be diminished as other microbes may metabolize the compounds or the methanogens may develop resistance. nih.gov

Refined Mechanistic Studies of Enzyme-Inhibitor Interactions

Sodium 2-bromoethanesulfonate functions as a competitive inhibitor of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step of methane formation. plos.orgacs.orgwikipedia.org As a structural analogue of coenzyme M (2-mercaptoethanesulfonic acid), BES competes for the active site of the MCR enzyme. nih.govresearchgate.net

Detailed mechanistic studies have focused on the interaction between BES and the MCR active site, which contains a unique nickel-containing tetrapyrrole cofactor called F430. nih.govwikipedia.orgnih.gov The proposed mechanism for the inactivation of MCR involves the oxidation of the nickel atom in the F430 cofactor. nih.gov When BES binds to the active site as a coenzyme M mimic, it is thought to cause the oxidation of the active Ni(I) state of the cofactor to an inactive Ni(II) state, thereby halting the catalytic cycle. nih.gov

The specificity of BES as a methanogen inhibitor was initially thought to be absolute because the F430 cofactor is unique to these organisms. nih.gov However, further research has shown that coenzyme M is also involved in other bacterial metabolic pathways, such as the metabolism of aliphatic epoxides, where BES also acts as an inhibitor. nih.gov Understanding these precise enzyme-inhibitor interactions at a molecular level is crucial for designing new, even more specific and effective inhibitors.

| Parameter | Description | Reference |

| Target Enzyme | Methyl-coenzyme M reductase (MCR) | nih.govacs.org |

| Inhibition Type | Competitive | plos.orgresearchgate.net |

| Mechanism | Binds to the MCR active site, preventing coenzyme M from binding. | nih.govresearchgate.net |

| Key Component | Involves interaction with the nickel-containing F430 cofactor. | nih.govnih.gov |

| Proposed Action | Oxidation of the active Ni(I) state of cofactor F430 to an inactive Ni(II) state. | nih.gov |

Strategies for Sustainable Management and Mitigation of Methane Emissions

Methane is a potent greenhouse gas, and significant emissions originate from ruminant livestock and agricultural practices like rice cultivation. plos.orgnih.govjst.go.jp Sodium 2-bromoethanesulfonate has been extensively used as a tool to study and suppress methanogenesis in these systems. acs.orgjst.go.jp

In agricultural research, applying BES to rice paddies has been shown to effectively reduce methane emissions. One study found that applying 80 mg/kg of BES resulted in a 49% reduction in methane emissions without harming the growth or productivity of the rice plants. plos.orgjst.go.jp This reduction was linked to a significant decrease in the abundance of methanogens, as measured by the mcrA gene copy number, and a lower concentration of coenzyme M. plos.org

While effective, the direct use of BES in agriculture or as a feed additive is limited. acs.org Research now focuses on a broader range of strategies informed by the inhibitory mechanism of compounds like BES. These strategies include:

Feed Additives: Developing and commercializing inhibitors like 3-NOP (Bovaer®) and Asparagopsis that directly target rumen methanogenesis. agriculture.vic.gov.auscielo.br

Dietary Manipulation: Altering animal diets to include compounds that naturally reduce methane production, such as tannins, saponins, and certain organic acids (e.g., malate, fumarate). scielo.br

Manure Management: Using techniques like solid-liquid separation, aeration, and acidification to reduce methane emissions from stored manure. wri.org

These approaches, inspired by the targeted inhibition demonstrated by BES, aim to provide practical and sustainable solutions for mitigating agricultural methane emissions. scielo.brwri.org

| Application Area | Key Finding | Methane Reduction | Reference |

| Rice Cultivation | Application of 80 mg/kg BES to soil. | 49% | plos.orgjst.go.jp |

| Ruminant Research | Used as a model inhibitor in studies. | Varies | acs.orgresearchgate.net |

| Anaerobic Digestion | Suppresses methanogenesis to alter end products. | Varies | alkalisci.comscientificlabs.ie |

Bioengineering Applications for Targeted Microbial Control and Product Enhancement

The ability of sodium 2-bromoethanesulfonate to selectively inhibit methanogens makes it a valuable tool in various bioengineering applications aimed at controlling microbial communities and enhancing the production of desired compounds. researchgate.netresearchgate.net

Enhancing Bioenergy Production: In microbial fuel cells (MFCs), methanogenesis can be a major competing pathway, reducing the efficiency of electricity generation by consuming electrons that would otherwise be used for power production. researchgate.net The addition of BES has been shown to effectively inhibit methane production in MFCs fed with complex organic waste like sludge. This leads to a significant increase in both the maximum power density and the coulombic efficiency, with one study showing an increase from 4.1% to 7.8%. researchgate.net Similarly, in processes designed for biohydrogen production, BES can be added to inhibit hydrogen-consuming methanogens, thereby increasing the net yield of hydrogen gas. researchgate.net

Modulating Anaerobic Digestion: BES is used to steer the metabolic output of anaerobic digestion systems. By suppressing methanogenesis, the process of chain elongation can be favored, leading to the production of medium-chain carboxylic acids (MCCAs) instead of methane. nih.gov MCCAs are valuable platform chemicals, making this a promising strategy for valorizing organic waste streams. nih.gov

Investigating Microbial Ecology: BES allows researchers to probe the function and structure of complex microbial communities. By inhibiting methanogens, scientists can study alternative metabolic pathways, such as homoacetogenesis, and uncover novel syntrophic relationships between different microorganisms. nih.govmdpi.com For instance, its use led to the discovery of a syntrophic relationship in which the degradation of long-chain fatty acids was coupled to the reduction of isethionate, a hydrolysis product of BES. nih.gov These studies are critical for understanding and engineering microbial consortia for specific biotechnological purposes.

Q & A

Q. What is the mechanism by which sodium 2-bromoethanesulfonate (BES) inhibits methanogenesis in anaerobic microbial systems?

Answer: BES acts as a structural analog of coenzyme M (2-mercaptoethanesulfonate), a critical cofactor in the terminal step of methanogenesis. It competitively inhibits methyl transferase enzymes, blocking methane production. Methodologically, researchers apply BES (typically 10–50 mM) to anaerobic cultures and quantify residual methane via gas chromatography (GC) or stable isotope probing . Reversal experiments, where coenzyme M is supplemented, confirm specificity: restored methanogenesis indicates BES selectively targets this pathway .

Q. How can researchers determine the optimal concentration of BES for inhibiting methanogens without affecting syntrophic bacteria?

Answer: Dose-response experiments are critical. For example:

- Step 1: Incubate mixed cultures with BES concentrations ranging from 0.1 mM to 100 mM.

- Step 2: Monitor methane production (GC) and volatile fatty acids (VFAs, via HPLC) to assess inhibition efficacy and syntroph activity.

- Step 3: Validate using isotopic tracers (e.g., C-acetate) to distinguish methanogen-specific inhibition from broader toxicity. Studies suggest 10–20 mM BES suppresses >90% methanogenesis while preserving syntrophic oxidation of VFAs .

Advanced Research Questions

Q. How does BES inhibition reveal novel syntrophic relationships in anaerobic degradation of complex substrates (e.g., lipids or oleate)?

Answer: BES disrupts methanogen-dependent syntrophy, forcing alternative electron sinks. For example:

- Method: Degrade oleate in batch reactors with/without BES. Analyze metabolite shifts (e.g., accumulation of H, formate, or long-chain fatty acids) via LC-MS or NMR.

- Outcome: Salvador et al. (2019) observed increased acetate and H in BES-treated systems, indicating syntrophic acetate oxidation and hydrogenotrophic partnerships with sulfate-reducing bacteria .

Q. Can BES be used to differentiate between acetoclastic and hydrogenotrophic methanogenesis pathways in complex consortia?

Answer: Yes, via combined inhibition and isotopic labeling:

Q. How does BES influence microbial community dynamics during long-term anaerobic digestion experiments?

Answer: Long-term exposure (≥30 days) to BES can lead to microbial adaptation:

- Experimental Design: Operate continuous reactors with BES. Use 16S rRNA sequencing and metatranscriptomics to track shifts in methanogen populations (e.g., Methanosarcina vs. Methanosaeta) and syntrophs (e.g., Syntrophomonas).

- Key Finding: Karnati et al. (2009) observed partial recovery of methanogenesis after 7 days, suggesting enzymatic bypass mechanisms or horizontal gene transfer of resistant coenzyme M variants .

Methodological Challenges and Solutions

Q. How can researchers address inconsistencies in BES inhibition efficiency across studies?

Answer: Variability arises from differences in microbial communities and BES solubility. Mitigation strategies include:

Q. What analytical techniques are most effective for quantifying BES degradation or persistence in environmental samples?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Detect BES and its degradation products (e.g., 2-mercaptoethanesulfonate) using reverse-phase columns and negative ionization modes.

- Nuclear Magnetic Resonance (NMR): Track structural changes in BES under varying redox conditions .

Emerging Applications

Q. Can BES be repurposed for studying non-methanogenic archaea or synthetic microbial consortia?

Answer: Yes, in niche contexts:

- Example: BES was used to inhibit methanogens in microbial electrosynthesis systems, revealing direct electron uptake by acetogens .

- Method: Couple BES inhibition with electrochemical analysis (cyclic voltammetry) to profile electron flux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.